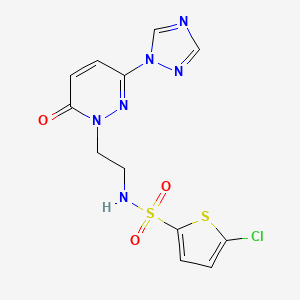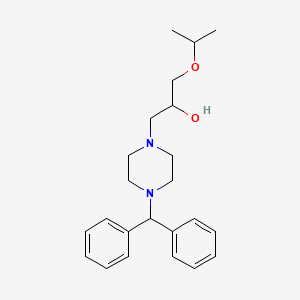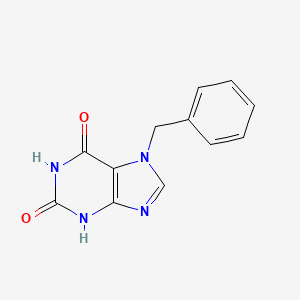![molecular formula C13H11ClO3S B2681113 [2-(4-Methylphenoxy)phenyl]sulfonyl chloride CAS No. 206262-15-9](/img/structure/B2681113.png)
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” is a chemical compound with the CAS Number: 206262-15-9 . It has a linear formula of C13H11ClO3S . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” can be represented by the InChI code: 1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 . This indicates that the compound contains a sulfonyl chloride group attached to a phenyl ring, which is further connected to a 4-methylphenoxy group.Physical And Chemical Properties Analysis
“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” has a molecular weight of 282.75 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Facile Synthesis and Chemical Transformations
Synthesis of 2-(Phenylthio)phenols : Copper(I)-catalyzed tandem transformation using dimethyl sulfoxide as the oxidant, facilitating the synthesis of 2-(phenylthio)phenols from simple phenols and aromatic halides (Xu et al., 2010).
Synthesis of Novel Sulfonated Membranes : Used in synthesizing novel sulfonated membranes for treatment of dye solutions, showcasing its utility in environmental applications (Liu et al., 2012).
Synthesis of Chalcone Analogues with Sulfonyl Groups : Employed in the synthesis of sulfonyl esters, demonstrating potential applications in medicinal chemistry (Muškinja et al., 2019).
Catalytic Processes and Material Synthesis
Ruthenium-catalyzed Meta Sulfonation : Catalytic meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, important in organic synthesis (Saidi et al., 2011).
Synthesis of Functional Aromatic Multisulfonyl Chlorides : Utilized in preparing complex organic molecules, highlighting its role in advanced synthetic chemistry (Percec et al., 2001).
Development of Novel Polyimides : Integral in synthesizing novel polyimides with applications in material science (Mehdipour-Ataei et al., 2004).
Advanced Analytical and Biological Studies
Study on Sulfonamide-Derived Compounds : Synthesis and characterization of new ligands and their transition metal complexes, relevant in bioinorganic chemistry (Chohan & Shad, 2011).
Photoredox-Catalyzed Cascade Annulation : Involved in the synthesis of benzothiophenes and benzoselenophenes, showcasing its role in photoredox catalysis (Yan et al., 2018).
Environmental and Health Impact Studies
Study on Thyroid Disruption by Bisphenol S Analogues : Investigated for its potential endocrine-disrupting effects, emphasizing its significance in environmental health research (Lu et al., 2018).
Influence on Metabolism and Endocrine Activities : Examined for its impact on metabolism and endocrine activities, crucial in understanding its biological effects (Skledar et al., 2016).
Safety and Hazards
“[2-(4-Methylphenoxy)phenyl]sulfonyl chloride” is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(4-methylphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)17-12-4-2-3-5-13(12)18(14,15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZJYGOAUUJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenoxy)phenyl]sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)
![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)
![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)

![1-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681046.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)


![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
